molecular formula C14H13N3O2S2 B3012937 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide CAS No. 1705982-91-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B3012937
CAS No.: 1705982-91-7
M. Wt: 319.4
InChI Key: LTSPAKWCAYRWIW-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds containing the imidazo[2,1-b]thiazol moiety, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide, often involves innovative methodologies that are crucial for advancing organic and medicinal chemistry. For instance, one-pot synthesis techniques have been developed to efficiently create these compounds, demonstrating the versatility and adaptability of chemical synthesis strategies in producing complex heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of sulfonamide derivatives has shown promising results. Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents (Darwish et al., 2014).

Furthermore, the anti-tumor activity of this compound derivatives has been explored. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines, indicating their value in the development of new cancer therapies (Sączewski et al., 2006; Terzioğlu & Gürsoy, 2003).

Enzyme Inhibition

The inhibition of enzymes such as carbonic anhydrases and acetylcholinesterase by imidazo[2,1-b][1,3,4]thiadiazole derivatives, which do not possess the traditional zinc-binding sulfonamide group, represents a novel approach in the search for new therapeutic agents. These compounds have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms and acetylcholinesterase, showcasing their potential in the development of treatments for diseases where these enzymes play a critical role (Askin et al., 2021).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide” and similar compounds could be potential candidates for future drug development.

Mechanism of Action

Target of Action

The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target through a series of steps. It starts with amine-induced N-deprotection , followed by oxidative aminocarbonylation of the triple bond, which leads to the formation of a 2-ynamide intermediate . This is followed by dearomative cyclization , which involves the intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety . The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the Pantothenate synthetase enzyme . This disruption can lead to a deficiency in coenzyme A, affecting various metabolic pathways that rely on this coenzyme.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its synthesis.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis . For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis . This suggests that the compound can effectively inhibit the growth of this bacterium at relatively low concentrations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) . .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPAKWCAYRWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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